Benzoxazole, 5-nitro-2-(2-pyridinyl)-

Übersicht

Beschreibung

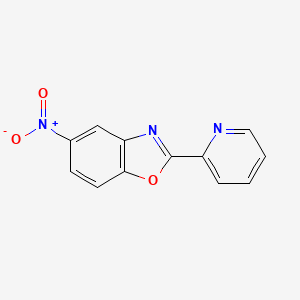

Benzoxazole, 5-nitro-2-(2-pyridinyl)- is a heterocyclic aromatic compound that consists of a benzoxazole ring substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 5-nitro-2-(2-pyridinyl)- typically involves the condensation of 2-aminophenol with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The nitro group can be introduced through nitration of the benzoxazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of benzoxazole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoxazole, 5-nitro-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

Reduction: 5-amino-2-(2-pyridinyl)benzoxazole.

Substitution: Various substituted benzoxazole derivatives.

Cyclization: Polycyclic heteroaromatic compounds

Wissenschaftliche Forschungsanwendungen

Benzoxazole, 5-nitro-2-(2-pyridinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic properties

Wirkmechanismus

The mechanism of action of benzoxazole, 5-nitro-2-(2-pyridinyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of enzymes and disruption of cellular processes. The pyridinyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: The parent compound without the nitro and pyridinyl substitutions.

5-nitrobenzoxazole: Benzoxazole with a nitro group at the 5-position.

2-(2-pyridinyl)benzoxazole: Benzoxazole with a pyridinyl group at the 2-position.

Uniqueness

Benzoxazole, 5-nitro-2-(2-pyridinyl)- is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science .

Biologische Aktivität

Benzoxazole derivatives, particularly 5-nitro-2-(2-pyridinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

1. Chemical Structure and Properties

The structure of Benzoxazole, 5-nitro-2-(2-pyridinyl)- can be represented as follows:

This compound contains a benzoxazole core substituted with a nitro group and a pyridine moiety, which contributes to its biological activity.

2.1 Antimicrobial Activity

Benzoxazole derivatives have shown promising antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-nitro-2-(2-pyridinyl)- | 7.81 - 250 | Antimicrobial against C. albicans |

| Other derivatives | Varies | Broad-spectrum activity |

The minimal inhibitory concentrations (MIC) for these compounds demonstrate their potential as antimicrobial agents .

2.2 Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Research indicates that they can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 5-nitro-2-(2-pyridinyl)- | 10 - 30 |

| A549 | Various derivatives | <20 |

| PC3 | Selected benzoxazoles | <15 |

These findings suggest that benzoxazole derivatives may serve as lead compounds in anticancer drug development .

2.3 Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of benzoxazole compounds. For instance, compounds synthesized from benzoxazole were evaluated in carrageenan-induced paw edema models, showing significant reduction in inflammation.

| Compound | Test Model | Result |

|---|---|---|

| Mannich bases | Carrageenan-induced edema | Significant reduction |

These results indicate that benzoxazole derivatives can modulate inflammatory responses effectively .

3.1 Antitubercular Activity

Research has highlighted the potential of certain benzoxazole derivatives as inhibitors of Mycobacterium tuberculosis inosine monophosphate dehydrogenase (IMPDH). Compounds in this series demonstrated MIC values ≤ 1 µM, indicating strong antibacterial activity against Mtb .

3.2 Structure-Activity Relationship (SAR)

The SAR studies of benzoxazoles reveal that modifications at specific positions significantly influence their biological activities. For example:

- Substituents on the pyridine ring enhance antimicrobial activity.

- Electron-withdrawing groups on the benzoxazole increase anticancer efficacy.

4.

Benzoxazole, 5-nitro-2-(2-pyridinyl)- exhibits a wide range of biological activities that make it a valuable compound in medicinal chemistry. Its effectiveness against various pathogens and cancer cell lines underscores its potential for further development into therapeutic agents.

Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and safety profiles.

Eigenschaften

IUPAC Name |

5-nitro-2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHMXJSRAZJSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399686 | |

| Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61382-18-1 | |

| Record name | Benzoxazole, 5-nitro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.